(S)-trichostatic acid

Overview

Description

(S)-Trichostatic acid is a chiral compound known for its potential applications in various scientific fields. It is a derivative of trichostatin A, a well-known histone deacetylase inhibitor. The compound’s unique stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-trichostatic acid typically involves the stereoselective reduction of trichostatin A. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale stereoselective synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (S)-Trichostatic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(S)-Trichostatic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its effects on gene expression and protein function.

Medicine: Research focuses on its potential as a therapeutic agent for diseases involving epigenetic modifications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of (S)-trichostatic acid involves the inhibition of histone deacetylases. This inhibition leads to an increase in acetylation levels of histone proteins, resulting in changes in gene expression. The compound targets specific histone deacetylase enzymes, altering the chromatin structure and affecting various cellular pathways.

Comparison with Similar Compounds

Trichostatin A: The parent compound, known for its potent histone deacetylase inhibition.

Valproic Acid: Another histone deacetylase inhibitor with different chemical structure and applications.

Butyrate: A short-chain fatty acid with histone deacetylase inhibitory properties.

Uniqueness: (S)-Trichostatic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its analogs. Its selective inhibition of certain histone deacetylases makes it a valuable tool for studying epigenetic regulation and developing targeted therapies.

Biological Activity

(S)-trichostatic acid is a compound related to trichostatin A, which is recognized for its role as a histone deacetylase (HDAC) inhibitor. Understanding the biological activity of this compound involves examining its effects in various biological systems and comparing them with its enantiomers and related compounds.

Overview of Trichostatic Acid

Trichostatic acid and its derivatives are synthesized from natural products and exhibit varying degrees of biological activity. The structural specificity of these compounds significantly influences their potency and mechanism of action, particularly in cancer biology.

Biological Activity Assays

Research has demonstrated that both enantiomers of trichostatic acid, including this compound, exhibit no significant biological activity in differentiation-inducing assays using Friend leukemia cells or cell cycle arrest assays in normal rat fibroblast cells. Specifically, studies indicate that the effective concentrations required for biological activity were substantially higher for this compound compared to its active counterpart, (R)-trichostatin A .

Table 1: Biological Activity Comparison of Trichostatic Compounds

| Compound | Differentiation-Inducing Activity | G2-Arresting Activity |

|---|---|---|

| This compound | None | None |

| (R)-Trichostatin A | Active | Active |

| (S)-Trichostatin A | Inactive | Inactive |

The biological inactivity of this compound can be attributed to its structural configuration. Studies have shown that the presence of a hydroxamate group is essential for the HDAC inhibitory activity observed in trichostatin A. This hydroxamate moiety allows for effective binding to the active site of HDAC enzymes, a feature absent in this compound .

Case Studies and Research Findings

- Cell Cycle Analysis : Flow cytometry analyses indicated that neither enantiomer of trichostatic acid affected the cell cycle progression in fibroblasts, confirming their lack of biological activity .

- Histone Acetylation Studies : In contrast to trichostatin A, which promotes histone acetylation leading to transcriptional activation, this compound did not induce similar modifications in histone proteins, further illustrating its inactive profile .

- Comparative Studies : Various studies have synthesized derivatives of trichostatic acid to evaluate their biological activities against cancer cell lines. However, results consistently show that modifications do not enhance the activity of the (S) enantiomer .

Properties

IUPAC Name |

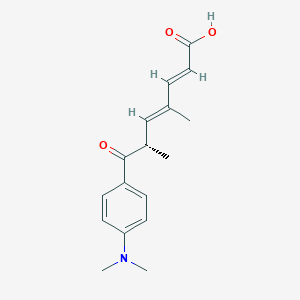

(2E,4E,6S)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxohepta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-12(5-10-16(19)20)11-13(2)17(21)14-6-8-15(9-7-14)18(3)4/h5-11,13H,1-4H3,(H,19,20)/b10-5+,12-11+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEITMNFEJHFCX-LEJRBOCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C=CC(=O)O)C(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](/C=C(\C)/C=C/C(=O)O)C(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68690-19-7 | |

| Record name | (S)-Trichostatic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does (S)-trichostatic acid exhibit biological activity similar to its enantiomer, (R)-trichostatin A?

A: No, research indicates that this compound does not possess the same biological activity as (R)-trichostatin A. While (R)-trichostatin A demonstrates potent differentiation-inducing activity in Friend leukemia cells and G2-arresting activity in normal rat fibroblast cells, both enantiomers of trichostatic acid, including this compound, were found to be inactive in these assays. [] This suggests that the specific stereochemistry of the hydroxamate group in (R)-trichostatin A is crucial for its biological activity. []

Q2: What is the significance of the hydroxamate group in the biological activity of trichostatin A and its analogs?

A: The presence of the hydroxamate group is essential for the biological activity of trichostatin A. Research shows that both (R)- and this compound, which lack the hydroxamate group, did not display any differentiation-inducing or G2-arresting activities. [] This strongly suggests that the hydroxamate moiety plays a critical role in the interaction of trichostatin A with its biological target, which is likely a histone deacetylase enzyme. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.